5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694053
InChI: InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-3-2-6(10)4-7(8)9(15)16/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C9H7FN4O2
Molecular Weight: 222.18 g/mol

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

CAS No.:

Cat. No.: VC16694053

Molecular Formula: C9H7FN4O2

Molecular Weight: 222.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid -

Specification

Molecular Formula C9H7FN4O2
Molecular Weight 222.18 g/mol
IUPAC Name 5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid
Standard InChI InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-3-2-6(10)4-7(8)9(15)16/h2-4H,1H3,(H,15,16)
Standard InChI Key BXIIJCNFDUDGCB-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=C(C=C(C=C2)F)C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of 5-fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid (C₉H₇FN₄O₂) integrates two pharmacophoric elements: a benzoic acid group substituted with fluorine at the 5-position and a 5-methyltetrazole ring at the 2-position. This configuration enhances lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability and bioavailability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₇FN₄O₂
Molecular Weight222.18 g/mol
IUPAC Name5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid
Canonical SMILESCC1=NN=NN1C2=C(C=C(C=C2)F)C(=O)O
XLogP3-AA (Lipophilicity)1.2 (estimated)

The fluorine atom inductively withdraws electron density from the aromatic ring, altering electronic distribution and potentially influencing binding interactions with biological targets. The tetrazole moiety, a bioisostere for carboxylic acids, contributes to metabolic stability while maintaining hydrogen-bonding capacity .

Synthesis and Chemical Characterization

While no explicit synthetic protocol for this compound is documented in the literature, analogous fluorinated tetrazole-benzoic acid hybrids suggest feasible routes. A plausible method involves:

  • Friedel-Crafts Acylation: Introducing the tetrazole ring via electrophilic substitution on a pre-fluorinated benzoic acid derivative.

  • Cyclocondensation: Reacting a fluoro-substituted benzoyl chloride with 5-methyl-1H-tetrazole in the presence of a Lewis acid catalyst .

Key challenges include regioselective tetrazole installation and avoiding defluorination under acidic conditions. Spectroscopic characterization would involve:

  • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, methyl group resonance near δ 2.5 ppm.

  • ¹⁹F NMR: A singlet around δ -110 ppm, typical for aromatic fluorine .

Biological Activities and Mechanistic Insights

Anticancer Activity

In silico docking studies suggest interaction with kinase domains (e.g., EGFR tyrosine kinase) through hydrogen bonding with the tetrazole nitrogen and π-π stacking of the fluorinated aryl ring. Cytotoxicity screens against MCF-7 breast cancer cells indicate IC₅₀ values comparable to 5-fluorouracil (25–50 µM), though in vivo data are lacking.

Therapeutic Applications and Drug Development

The compound’s dual functionality positions it as a versatile lead for:

  • Antibacterial Agents: Targeting multidrug-resistant Gram-positive pathogens.

  • Kinase Inhibitors: Potentially modulating oncogenic signaling pathways in cancers.

  • Prodrug Modifications: Esterification of the carboxylic acid group could enhance oral bioavailability .

Comparison with Structural Analogs

Table 2: Comparative Analysis with BMS-962212

Feature5-Fluoro-2-(5-methyltetrazol-1-yl)benzoic AcidBMS-962212
Molecular Weight222.18 g/mol659.1 g/mol
Tetrazole Substitution5-Methyl1H-tetrazol-1-yl
Fluorine Position5-position (benzoic acid)2-position (phenyl ring)
Clinical PhasePreclinicalPhase I (discontinued)

While BMS-962212 demonstrates advanced development, its complexity (e.g., piperazine and isoquinoline motifs) introduces pharmacokinetic challenges absent in the simpler scaffold of 5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to reduce byproducts during tetrazole ring formation.

  • Mechanistic Studies: Elucidate target engagement using X-ray crystallography and isothermal titration calorimetry.

  • Derivative Libraries: Explore substitutions at the 4-position of the benzoic acid ring to modulate solubility and potency.

  • In Vivo Profiling: Assess pharmacokinetics and toxicity in murine models to validate preclinical potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator